molecular formula C10H11N3O2S B3342036 1-Naphthalenesulfonamide, 5,6-diamino- CAS No. 118876-56-5

1-Naphthalenesulfonamide, 5,6-diamino-

Cat. No. B3342036
CAS RN: 118876-56-5
M. Wt: 237.28 g/mol
InChI Key: BTEJYYHSAQZSCX-UHFFFAOYSA-N
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Description

“1-Naphthalenesulfonamide, 5,6-diamino-” is an organic compound that belongs to the class of 1-naphthalene sulfonic acids and derivatives . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group (or a derivative thereof) at the 1-position . The molecular formula of this compound is C10H11N3O2S .


Synthesis Analysis

While specific synthesis methods for “1-Naphthalenesulfonamide, 5,6-diamino-” were not found, it’s worth noting that similar compounds such as “5-(Dimethylamino)-1-naphthalenesulfonamide” have been used as starting reagents in the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of “1-Naphthalenesulfonamide, 5,6-diamino-” consists of a naphthalene moiety, which is a bicyclic compound made up of two fused benzene rings . It carries a sulfonic acid group (or a derivative thereof) at the 1-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Naphthalenesulfonamide, 5,6-diamino-” include a molecular weight of 237.28 . Other specific properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

While specific safety and hazard information for “1-Naphthalenesulfonamide, 5,6-diamino-” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, one should wear personal protective equipment, avoid inhalation, and wash hands thoroughly after handling .

properties

IUPAC Name

5,6-diaminonaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15/h1-5H,11-12H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEJYYHSAQZSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408480
Record name 1-Naphthalenesulfonamide, 5,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118876-56-5
Record name 5,6-Diamino-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118876-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenesulfonamide, 5,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 18,1 g (80 mmol) stannous chloride dihydrate in 100 ml concentrated hydrochloric acid was added 10,0 g (27,7 mmol) 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulphonamide. The mixture was stirred at 70° C. for 3 h. After cooling to 25° C., the mixture was poured into 200 ml ice-water. The precipitate was filtered off and washed with 4N hydrochloric acid. The crude product was stirred with ice-water. The precipitate was filtered off and washed with ice-water and ethanol to give 6,7 g 1,2-diamino-naphthalene-5-sulphonamide as a hydrochloride salt.
[Compound]
Name
stannous chloride dihydrate
Quantity
80 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthalenesulfonamide, 5,6-diamino-
Reactant of Route 2
1-Naphthalenesulfonamide, 5,6-diamino-
Reactant of Route 3
1-Naphthalenesulfonamide, 5,6-diamino-
Reactant of Route 4
1-Naphthalenesulfonamide, 5,6-diamino-
Reactant of Route 5
1-Naphthalenesulfonamide, 5,6-diamino-
Reactant of Route 6
1-Naphthalenesulfonamide, 5,6-diamino-

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